1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNpc), the same neurons affected in Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its discovery stemmed from cases of individuals developing parkinsonism after exposure to a synthetic heroin contaminated with MPTP [, , ]. This finding revolutionized PD research by providing a tool to create animal models that closely mimic the neuropathological and behavioral features of the disease [, , , ].
The primary chemical reaction central to MPTP's mechanism of action involves its conversion to MPP+ [, ]. This two-step oxidation reaction is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B) [, , ]. First, MPTP is oxidized to the intermediate MPDP+ (1-methyl-4-phenyl-2,3-dihydropyridinium). Subsequently, MPDP+ undergoes further oxidation to form MPP+ []. The chemical structure of various MPTP analogs influences their ability to be metabolized by MAO-B, which correlates with their neurotoxic potential [].
MPTP itself is not directly toxic to dopaminergic neurons. Its toxicity stems from its metabolite, MPP+ []. Once formed, MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) [, ]. Inside the neurons, MPP+ accumulates in mitochondria, where it inhibits complex I of the electron transport chain [, , ]. This inhibition disrupts cellular energy production, leading to oxidative stress, DNA damage, and ultimately, neuronal death [, , , ].
The primary application of MPTP is in scientific research as a tool to create animal models of Parkinson's disease [, , , ]. By administering MPTP to animals like mice and primates, researchers can induce parkinsonism and study the underlying mechanisms of the disease, test potential therapies, and evaluate the efficacy of neuroprotective strategies [, , , , ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2